![molecular formula C20H12F2O2 B3324888 2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde CAS No. 1998167-76-2](/img/structure/B3324888.png)

2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde

Vue d'ensemble

Description

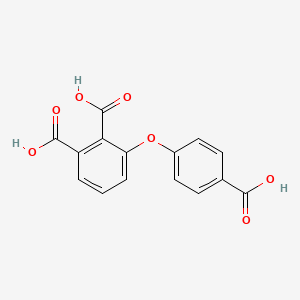

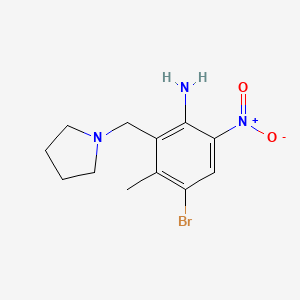

“2’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde” is a complex organic compound. It is a derivative of terphenyl, which is a polycyclic aromatic hydrocarbon made of three connected benzene rings . The compound has two fluorine atoms at the 2’ and 5’ positions and two carbaldehyde groups at the 4 and 4’’ positions .

Synthesis Analysis

The synthesis of similar fluorinated terphenyl compounds has been achieved using the Suzuki-Miyaura method . This method involves the reaction of phenyl boronic acid with 1,4-dibromo-2,5-difluorobenzene in the presence of a palladium catalyst .Applications De Recherche Scientifique

Photocatalytic Chemistry on TiO2 Surfaces

Photocatalytic reactions on TiO2 surfaces represent a crucial area of application for various organic compounds, including those structurally related to 2',5'-Difluoro-[1,1':4',1''-terphenyl]-4,4''-dicarbaldehyde. These reactions are vital for hydrogen production, pollutant degradation, and the development of sustainable energy and environmental solutions. TiO2, due to its high efficiency, nontoxicity, low cost, and stability, is a widely investigated metal oxide in semiconductor photocatalysis. Studies on well-characterized single crystals have provided key insights into the mechanisms of photocatalysis at the atomic and molecular levels, which is essential for developing new models of photocatalysis (Guo et al., 2016).

Fluorescent Chemosensors Development

Compounds based on 4-methyl-2,6-diformylphenol, a close analog to this compound, have been extensively used for developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, with high selectivity and sensitivity. The presence of two formyl groups in such compounds offers ample opportunities for tuning sensing selectivity and sensitivity, opening avenues for the development of new chemosensors (Roy, 2021).

Polymerization Catalysts

The catalytic properties of modified clays, such as those involving the catalysis of reactions with various aldehydes including structures similar to this compound, play a significant role in organic synthesis. Metal cation-exchanged clays have been used for the alkylation of phenols, rearrangement of alkyl phenyl ethers, and the synthesis of bisphenols and alkylphenols. These catalysts offer a sustainable and reusable option for the selective synthesis of complex organic compounds, demonstrating the versatility of aldehydes in catalytic reactions (Tateiwa & Uemura, 1997).

Propriétés

IUPAC Name |

4-[2,5-difluoro-4-(4-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F2O2/c21-19-10-18(16-7-3-14(12-24)4-8-16)20(22)9-17(19)15-5-1-13(11-23)2-6-15/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOXAUGKTJZOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C(C=C2F)C3=CC=C(C=C3)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)

![3-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B3324898.png)